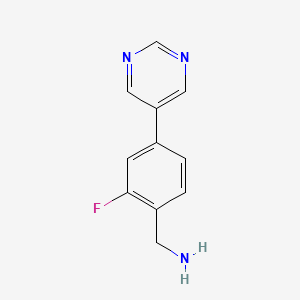

(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine

描述

属性

IUPAC Name |

(2-fluoro-4-pyrimidin-5-ylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10FN3/c12-11-3-8(1-2-9(11)4-13)10-5-14-7-15-6-10/h1-3,5-7H,4,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPKFPTZUTDPVOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CN=CN=C2)F)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways. For instance, it can act as a substrate or inhibitor for certain enzymes, thereby influencing their activity. The interactions between this compound and enzymes are often mediated through binding to the active site or allosteric sites, leading to changes in enzyme conformation and activity.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the specific cell type and context. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate signaling pathways by interacting with receptor proteins on the cell surface, leading to downstream effects on gene expression and metabolic processes. Additionally, it can affect cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules such as proteins and nucleic acids. This compound can bind to specific sites on proteins, leading to changes in their conformation and activity. Additionally, this compound can act as an enzyme inhibitor or activator, depending on the context, by interacting with the enzyme’s active site or allosteric sites. These interactions can result in changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that regulate gene expression.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to changes in its biochemical properties and efficacy. Studies have shown that this compound remains relatively stable under controlled laboratory conditions, but its stability can be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function. At higher doses, this compound can exhibit toxic or adverse effects, including cellular toxicity and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become pronounced only above a certain dosage level.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. This compound can influence metabolic flux by modulating the activity of key enzymes involved in metabolic processes. For example, this compound can act as a substrate for certain enzymes, leading to the production of specific metabolites. Additionally, it can affect the levels of metabolites by inhibiting or activating enzymes that regulate their synthesis or degradation.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be transported across cell membranes through specific transporters, allowing it to reach its target sites within the cell. Once inside the cell, this compound can interact with binding proteins that facilitate its distribution to specific cellular compartments or organelles. These interactions can influence the compound’s localization and accumulation within the cell.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect metabolic processes and energy production.

生物活性

(2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound has the chemical formula C11H10FN3, characterized by a fluorine atom and a pyrimidine ring. The presence of fluorine enhances its lipophilicity, which is crucial for its absorption and distribution in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in cancer treatment. It serves as an important building block for synthesizing novel antitumor agents and has been shown to inhibit specific enzymes involved in cancer cell proliferation.

Key Biological Activities

- Antitumor Activity : Derivatives of this compound have demonstrated the ability to inhibit cancer cell growth by targeting specific enzymes.

- Enzyme Inhibition : The compound interacts with various biological targets, including enzymes and receptors, modulating cellular processes critical for tumor progression.

- Potential Antimicrobial Properties : Although primarily studied for its anticancer effects, there are indications of antimicrobial activity that warrant further investigation.

The mechanism through which this compound exerts its effects involves binding to specific molecular targets. The fluorinated phenyl ring and pyrimidine moiety facilitate interactions with enzymes and receptors, potentially leading to the inhibition or activation of various biological processes.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes the comparison between this compound and similar compounds:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 4-(Pyrimidin-5-yl)aniline | Lacks fluorine | Moderate enzyme inhibition | More hydrophilic due to absence of fluorine |

| 2-Fluoroaniline | Simple structure | Limited biological activity | Less complex than this compound |

| 6-Fluoropyrimidine | Fluorinated pyrimidine | Antiviral properties | Focused on viral infections rather than cancer |

The unique structural features of this compound contribute to its dual functionality as both an antitumor agent and a modulator of various biochemical pathways.

Case Studies and Research Findings

- Antitumor Studies : Research has shown that derivatives of this compound can effectively inhibit enzymes associated with tumor growth. For instance, studies indicated that certain analogs displayed significant potency against various cancer cell lines, demonstrating their potential as therapeutic agents .

- In vitro Studies : In vitro assays have revealed that this compound exhibits promising results in inhibiting cell proliferation in specific cancer types, suggesting a mechanism involving apoptosis induction via enzyme inhibition .

- Pharmacokinetic Properties : The lipophilicity imparted by the fluorine atom enhances the pharmacokinetic profile of this compound, improving its absorption and bioavailability in biological systems.

科学研究应用

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of 203.22 g/mol. The presence of the fluorine atom enhances its lipophilicity, which can influence its pharmacokinetic properties, making it a candidate for various therapeutic applications.

Medicinal Chemistry

Antitumor Agent Development

One of the primary applications of (2-Fluoro-4-(pyrimidin-5-yl)phenyl)methanamine is in medicinal chemistry as a precursor for synthesizing novel antitumor agents. Research indicates that derivatives of this compound can inhibit specific enzymes involved in cancer cell proliferation, highlighting its role as a promising candidate in drug discovery.

Biological Activity

The compound exhibits significant biological activity, potentially interacting with various biological targets, including enzymes and receptors. These interactions are crucial for understanding its pharmacological profile and therapeutic potential. For example, it can act as a substrate or inhibitor for certain enzymes, influencing their activity and thereby affecting cellular processes.

Synthetic Routes

Several synthetic routes have been developed for producing this compound. These methods focus on optimizing yield and purity while ensuring that the structural integrity of the compound is maintained. The synthesis often involves reactions that facilitate the incorporation of the pyrimidine ring and fluorine atom into the phenylmethanamine structure.

Case Studies and Research Findings

Numerous studies have explored the effects of this compound on cellular processes:

-

Inhibition of Cancer Cell Proliferation

Studies have shown that derivatives of this compound can significantly inhibit cancer cell growth by targeting specific metabolic pathways. For instance, certain derivatives demonstrated enhanced efficacy against breast cancer cell lines by inhibiting key enzymes involved in cell cycle regulation. -

Modulation of Enzyme Activity

The compound has been observed to modulate enzyme activity in various metabolic pathways. In one study, it was found to act as an inhibitor for enzymes involved in nucleotide synthesis, which is critical for rapidly dividing cancer cells. -

Toxicity Studies

Research on dosage effects in animal models revealed that at low doses, this compound exhibited beneficial effects on metabolic pathways, while higher doses led to cellular toxicity and disruption of normal physiological processes. This highlights the importance of dosage optimization in therapeutic applications.

相似化合物的比较

Positional Isomers

- (2-(Pyrimidin-5-yl)phenyl)methanamine hydrochloride (CAS: 3037696-17-3): This positional isomer shifts the pyrimidin-5-yl group to the phenyl ring’s position 2 instead of 4. Such positional changes significantly alter molecular geometry and binding affinity. For example, the steric and electronic environment of the methanamine group may differ, impacting interactions with biological targets like kinases .

- [5-(2-Chloro-5-fluorophenyl)pyridin-3-yl]methanamine (CAS: 1346692-32-7): Replacing pyrimidine with pyridine introduces a six-membered ring with one nitrogen atom instead of two, reducing hydrogen-bonding capacity. The chloro and fluoro substituents further modify lipophilicity and steric bulk .

Substituent Modifications

- The hydrochloride salt enhances aqueous solubility compared to the free base form .

- (2-Fluoro-4-(trifluoromethoxy)phenyl)methanamine (CAS: 1240257-11-7): Substituting pyrimidin-5-yl with trifluoromethoxy (-OCF₃) introduces strong electron-withdrawing effects, altering electronic density and improving metabolic resistance. This compound may exhibit higher lipophilicity (logP) compared to the target .

Simplified Analogs

- (Pyrimidin-5-yl)methanamine dihydrochloride (CAS: 1956356-28-7): Lacking the fluorophenyl group, this analog demonstrates the importance of the aromatic fluorine substituent in enhancing membrane permeability and target affinity. The dihydrochloride salt further improves solubility .

Physicochemical and Crystallographic Properties

Table 1: Comparative Physicochemical Data

Crystallographic Insights

The crystal structure of the target compound’s analogs, such as N-(2-fluorophenyl)-5-[(4-methoxyphenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine, reveals intramolecular N–H⋯N hydrogen bonding stabilizing the conformation. Dihedral angles between the pyrimidine and substituent planes (e.g., 12.8° for phenyl groups) indicate moderate planarity, facilitating π-π interactions . In contrast, bulkier substituents (e.g., trifluoromethoxy) disrupt coplanarity, reducing stacking efficiency .

准备方法

Reductive Amination of Cyanohydrins with Pyridinyl Methylamines

A patented method describes the preparation of pyridinyl methylamine derivatives via reductive amination of cyanohydrins, which can be adapted for pyrimidinyl analogs. Key features include:

- Use of a cyanohydrin intermediate derived from a ketone precursor.

- Reductive amination performed in an alcoholic medium (e.g., methanol).

- Sodium cyanoborohydride (NaBH3CN) as the reducing agent.

- Basic reaction medium adjusted with tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO).

- Addition of metal salts like iron sulfate (FeSO4·7H2O) to suppress side reactions.

- Room temperature reaction conditions to maintain selectivity.

This method efficiently converts cyanohydrins and pyridin-2-yl-methylamine derivatives into the corresponding aminomethyl compounds, which can be analogously applied to pyrimidin-5-yl derivatives.

Palladium-Catalyzed Cross-Coupling (Suzuki Coupling) for Pyrimidinyl Attachment

Research literature reports the synthesis of pyrimidinyl-substituted phenylmethanamine derivatives via Suzuki coupling:

- Starting from a Boc-protected aminomethyl intermediate bearing a 4-fluorophenyl moiety.

- The Boc-protected amine is reacted with various aryl or heteroaryl boronic acids, including pyrimidin-5-yl boronic acid, under palladium catalysis.

- Post-coupling, Boc deprotection is carried out using trifluoroacetic acid in dichloromethane at reflux to yield the free amine.

- This approach allows for modular introduction of the pyrimidinyl group with high regioselectivity and functional group tolerance.

The method is robust and widely used for the synthesis of heteroaryl-substituted aminomethylbenzenes.

Nucleophilic Aromatic Substitution (SNAr) on Activated Halogenated Pyrimidines

Another approach involves:

- Preparation of 2-(4-amino-6-(3-chloro-4-fluorophenylamino)pyrimidin-5-yl) derivatives.

- The nucleophilic displacement of halogen atoms on pyrimidine rings by aminomethyl-substituted fluorophenyl compounds.

- Reaction conditions often include polar aprotic solvents, moderate heating, and the presence of bases.

- This method is useful for constructing the pyrimidin-5-yl linkage on the fluorophenylmethanamine scaffold.

This method is supported by patent literature describing the synthesis of related pyrimidine derivatives with anticancer activity.

Detailed Reaction Conditions and Parameters

Comparative Analysis of Preparation Routes

| Method | Advantages | Limitations | Typical Yield Range |

|---|---|---|---|

| Reductive amination of cyanohydrins | Mild conditions, high selectivity, scalable | Requires cyanohydrin intermediate | Moderate to high |

| Suzuki coupling | Versatile, allows diverse pyrimidinyl substitutions | Requires protection/deprotection steps | Moderate to high |

| Nucleophilic aromatic substitution | Direct pyrimidinyl attachment, fewer steps | May require harsher conditions, limited scope | Moderate |

Research Findings and Optimization Notes

- The use of sodium cyanoborohydride in reductive amination is favored due to its selectivity for imine reduction over ketones or aldehydes, minimizing side products.

- The addition of iron sulfate effectively scavenges cyanide ions, reducing toxicity and side reactions during reductive amination.

- Boc protection enhances the success of Suzuki coupling by preventing amine coordination to palladium catalysts, which can inhibit the reaction.

- Deprotection with trifluoroacetic acid is efficient and mild, preserving sensitive functional groups.

- Nucleophilic aromatic substitution on pyrimidines requires careful control of temperature and base strength to avoid decomposition.

常见问题

Q. Basic

- ¹⁹F NMR : Confirm fluorine environment (δ ~-110 to -120 ppm for aromatic F).

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–8.5 ppm) and methanamine group (δ ~3.8 ppm).

- HRMS (ESI+) : Exact mass validation (calc. for C₁₁H₁₀F₂N₃: 246.0804) .

How can reaction yields be optimized during pyrimidinyl group introduction?

Q. Advanced

- Catalyst screening : Compare Pd(OAc)₂/XPhos (~85% yield) vs. PdCl₂(dppf) (~70% yield).

- Microwave-assisted synthesis : Reduce reaction time to 2–4 hrs (120°C) with improved regioselectivity.

- Solvent effects : Use DMAc instead of THF for higher solubility of boronic acid derivatives .

What safety protocols are critical for handling this compound?

Q. Basic

- GHS hazards : H302 (harmful if swallowed), H315 (skin irritation), H318 (eye damage).

- Storage : 4°C under inert atmosphere (N₂/Ar).

- PPE : Nitrile gloves, lab coat, and chemical goggles. Refer to SDS of structurally similar amines .

How do computational methods predict biological target interactions?

Q. Advanced

- Molecular docking : Use AutoDock Vina with PDB structures (e.g., kinase domains) to estimate binding affinity (ΔG ≤ -8 kcal/mol).

- MD simulations (AMBER) : Analyze stability of ligand-receptor complexes over 100 ns trajectories.

- Validate predictions with SPR assays (KD < 1 µM) .

How is purity confirmed post-synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。